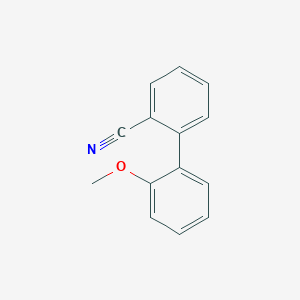

2'-Methoxy-1,1'-biphenyl-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

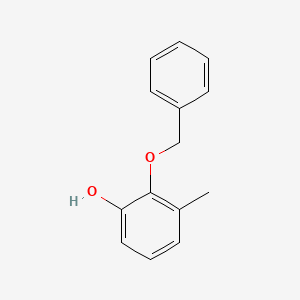

2’-Methoxy-1,1’-biphenyl, also known as 2-Methoxybiphenyl, is a chemical compound with the molecular formula C13H12O . It is also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-1,1’-biphenyl can be represented by the IUPAC Standard InChI: InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 2’-Methoxy-1,1’-biphenyl is 184.2338 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Green Corrosion Inhibitors

2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds related to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, have been investigated for their corrosion inhibition properties. One study highlighted their effectiveness as green corrosion inhibitors for mild steel in acidic environments. These compounds exhibited high inhibition efficiency, with adsorption following the Langmuir adsorption isotherm, supported by electrochemical, thermodynamic, and surface analyses (Verma, Quraishi, & Singh, 2015).

Anticonvulsant Activity

Pyrimidine-5-carbonitrile derivatives, synthesized from reactions involving similar methoxy-substituted compounds, were evaluated for their anticonvulsant and neurotoxicity effects. Certain derivatives demonstrated significant activity, indicating potential for further therapeutic research (Shaquiquzzaman et al., 2012).

Quantum Chemical Studies on Corrosion Inhibition

Computational studies on novel quinoline derivatives related to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile showed promising corrosion inhibition effects on iron, correlating experimental and theoretical inhibition efficiencies. These findings underline the potential of methoxy-substituted compounds in protecting metals from corrosion (Erdoğan et al., 2017).

Antimicrobial Activity

Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity. This highlights the versatility of methoxy-substituted carbonitriles in developing new antimicrobial agents (Puthran et al., 2019).

Photophysical Properties

Methoxy- or cyano-substituted thiophene/phenylene co-oligomers, including compounds similar to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, have been synthesized for lasing applications. Their unique crystalline forms and optoelectronic characteristics make them potential candidates for optoelectronic devices (Matsuo et al., 2020).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUZYARVXOCSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242229.png)

![Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242237.png)

![4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3242287.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B3242294.png)